molecular formula C17H22N4O B12363787 2-[(4-Octoxyphenyl)hydrazinylidene]propanedinitrile

2-[(4-Octoxyphenyl)hydrazinylidene]propanedinitrile

Cat. No.: B12363787
M. Wt: 298.4 g/mol
InChI Key: KGTPZLZTHZOUPX-UHFFFAOYSA-N
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Description

2-[(4-Octoxyphenyl)hydrazinylidene]propanedinitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of an octoxyphenyl group attached to a hydrazinylidene moiety, which is further connected to a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Octoxyphenyl)hydrazinylidene]propanedinitrile typically involves the reaction of 4-octoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Octoxyphenyl)hydrazinylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[(4-Octoxyphenyl)hydrazinylidene]propanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Octoxyphenyl)hydrazinylidene]propanedinitrile involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound may also disrupt cellular processes by interfering with mitochondrial function and oxidative phosphorylation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Trifluoromethoxyphenyl)hydrazinylidene]propanedinitrile
  • 2-[(4-Hydroxyphenyl)hydrazinylidene]propanedinitrile
  • 2-[(4-Methoxyphenyl)hydrazinylidene]propanedinitrile

Uniqueness

2-[(4-Octoxyphenyl)hydrazinylidene]propanedinitrile is unique due to the presence of the octoxy group, which imparts distinct physicochemical properties. This makes it more lipophilic and potentially more effective in crossing biological membranes compared to its analogs.

Properties

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

2-[(4-octoxyphenyl)hydrazinylidene]propanedinitrile

InChI

InChI=1S/C17H22N4O/c1-2-3-4-5-6-7-12-22-17-10-8-15(9-11-17)20-21-16(13-18)14-19/h8-11,20H,2-7,12H2,1H3

InChI Key

KGTPZLZTHZOUPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)NN=C(C#N)C#N

Origin of Product

United States

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